Receptor-Independent Biological Activity: A Fundamental Divergence from Parent Peptide
Bradykinin (1-3) elicits biological responses that are functionally distinct from the parent nonapeptide BK-(1-9). While BK-(1-9) induces nitric oxide (NO) production via B2 receptor activation, BK-(1-3) induces NO production in human, mouse, and rat cells that is independent of both B1 and B2 receptor activation [1]. This indicates a novel, non-canonical signaling pathway [1].
| Evidence Dimension | Receptor dependence of NO production |
|---|---|
| Target Compound Data | NO production independent of B1R and B2R |
| Comparator Or Baseline | BK-(1-9): NO production mediated by B2 receptor activation [1] |
| Quantified Difference | Qualitative difference in mechanism of action; B1/B2 receptor antagonism does not block BK-(1-3)-induced NO production. |
| Conditions | In vitro assays using human, mouse, and rat cells loaded with DAF-FM after stimulation with 100 nM peptide [1] |
Why This Matters
This evidence demonstrates that Bradykinin (1-3) is not a mere inactive metabolite but a distinct biological entity, making it essential for studies aiming to differentiate between canonical (B1/B2) and non-canonical kinin system signaling.
- [1] Souza-Silva, I. M., de Paula, C. A., Santos, A. K., et al. (2020). The kallikrein-kinin system is falling into pieces: bradykinin fragments are biological active peptides. bioRxiv. doi:10.1101/2020.09.14.296004 View Source
